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molecular formula C11H24N2O2 B023355 N-Boc-1,6-diaminohexane CAS No. 51857-17-1

N-Boc-1,6-diaminohexane

Cat. No. B023355
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115063B2

Procedure details

tert-Butyl phenyl carbonate (25.60 mL, 138.0 mmoles) was added to a stirred solution of 1,6-diaminohexane (15.30 g, 131.7 mmoles) in absolute EtOH (150 mL) in a 250 mL RB flask. The apparatus was fitted with a condenser and heated to 78° C. overnight under a blanket of nitrogen and then allowed to cool to room temperature. The solvent was stripped off the reaction mixture in vacuo (rotary evaporator) yielding a pale pink oily residue. CH2Cl2 (200 mL) was added to the residue and the resultant solution extracted with 3×200 mL portions of de-ionised water. For each extraction the pH of the aqueous phase was monitored and adjusted with HCl (aq, 2M) such that the pH of the aqueous layer was 3NCH2—), 3.09 (q, 2H, —C(═O)NCH2—), 4.60 (bs, 1H, —C(═O)NH—).
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])(OC1C=CC=CC=1)[O:2][C:3]([CH3:6])([CH3:5])[CH3:4].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].C(Cl)Cl>CCO>[C:3]([O:2][C:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])=[O:14])([CH3:4])([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
25.6 mL
Type
reactant
Smiles
C(OC(C)(C)C)(OC1=CC=CC=C1)=O
Name
Quantity
15.3 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
in vacuo (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
yielding a pale pink oily residue
EXTRACTION
Type
EXTRACTION
Details
the resultant solution extracted with 3×200 mL portions of de-ionised water
EXTRACTION
Type
EXTRACTION
Details
For each extraction the pH of the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
only required for 1st extraction
CUSTOM
Type
CUSTOM
Details
The aqueous phases were collected in a Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing aqueous NaOH (aq, 100 mL, 3M)
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×150 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of ca. 200 mL
CUSTOM
Type
CUSTOM
Details
purification protocol for a second time
EXTRACTION
Type
EXTRACTION
Details
by first extracting with water [3×200 mL, 3
EXTRACTION
Type
EXTRACTION
Details
for 1st extract
EXTRACTION
Type
EXTRACTION
Details
extracting with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped to dryness on a rotary evaporator for a period of 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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